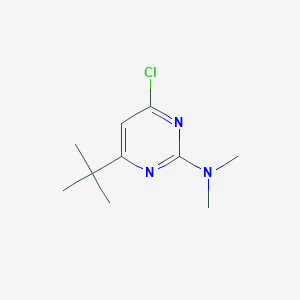

4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine

CAS No.: 1250915-69-5

Cat. No.: VC2705700

Molecular Formula: C10H16ClN3

Molecular Weight: 213.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1250915-69-5 |

|---|---|

| Molecular Formula | C10H16ClN3 |

| Molecular Weight | 213.71 g/mol |

| IUPAC Name | 4-tert-butyl-6-chloro-N,N-dimethylpyrimidin-2-amine |

| Standard InChI | InChI=1S/C10H16ClN3/c1-10(2,3)7-6-8(11)13-9(12-7)14(4)5/h6H,1-5H3 |

| Standard InChI Key | PKDSKQOEXFVPOV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=NC(=N1)N(C)C)Cl |

| Canonical SMILES | CC(C)(C)C1=CC(=NC(=N1)N(C)C)Cl |

Introduction

Chemical Structure and Properties

Structural Features

4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine possesses a distinctive chemical structure characterized by its heterocyclic pyrimidine core and three key functional groups. The pyrimidine ring serves as the central scaffold with nitrogen atoms at positions 1 and 3, providing the heterocyclic nature of the compound. The strategic placement of the three substituents—tert-butyl, chloro, and dimethylamino groups—creates a unique electronic distribution and three-dimensional conformation that influences the compound's reactivity patterns and interactions with biological systems.

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that are essential for understanding its behavior in various chemical environments. These properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1250915-69-5 |

| Molecular Formula | C₁₀H₁₆ClN₃ |

| Molecular Weight | 213.71 g/mol |

| Appearance | Crystalline solid (typical for this class) |

| Solubility | Soluble in common organic solvents such as dichloromethane and dimethylformamide |

The tert-butyl group contributes hydrophobicity and steric bulk to the molecule, which influences its lipophilicity and membrane permeability. The chloro substituent acts as an electron-withdrawing group that affects the electronic distribution within the pyrimidine ring, potentially enhancing reactivity at specific positions. The dimethylamino group provides a basic site that can participate in hydrogen bonding and other intermolecular interactions.

Synthesis Methodologies

Comparative Synthesis with Structural Analogs

The synthesis of N-(tert-butyl)-6-chloropyrimidin-4-amine, a structural analog of our target compound, provides valuable insights into potential synthetic approaches. This analog can be synthesized from 4,6-dichloropyrimidine through nucleophilic substitution with 2-methylpropan-2-amine (tert-butylamine) in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) as a base .

The reaction is typically conducted in isopropyl alcohol at elevated temperatures (around 90°C) for approximately 12 hours. Following completion of the reaction as monitored by thin-layer chromatography (TLC), the mixture is cooled to room temperature, and the solvent is evaporated. Purification through column chromatography using a petroleum ether:ethyl acetate (10:1) mobile phase yields the desired product with approximately 90% yield .

A similar approach could potentially be adapted for the synthesis of 4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine, with appropriate modifications to achieve the desired substitution pattern.

Analytical Techniques and Characterization

Spectroscopic Analysis

Comprehensive characterization of 4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine typically employs multiple spectroscopic techniques to confirm its structural integrity and purity. Common analytical methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR for identifying proton environments

-

¹³C NMR for carbon framework analysis

-

2D NMR techniques for structural confirmation

-

-

Mass Spectrometry

-

High-resolution mass spectrometry for molecular weight confirmation

-

Fragmentation patterns for structural elucidation

-

-

Infrared Spectroscopy

-

Identification of functional groups

-

Confirmation of key structural elements

-

-

UV-Visible Spectroscopy

-

Determination of chromophoric properties

-

Assessment of electronic transitions

-

Based on related compounds, key spectroscopic features would likely include distinct signals for the tert-butyl group (typically appearing around 1.4 ppm in ¹H NMR), aromatic protons of the pyrimidine ring, and methyl groups of the dimethylamino substituent .

Chromatographic Methods

Chromatographic techniques play a crucial role in both the purification and analysis of 4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine:

-

Thin-Layer Chromatography (TLC)

-

Reaction monitoring during synthesis

-

Purity assessment

-

-

Column Chromatography

-

Purification using appropriate solvent systems

-

Isolation of the target compound from reaction mixtures

-

-

High-Performance Liquid Chromatography (HPLC)

-

Quantitative analysis

-

Purity determination

-

Method development for quality control

-

-

Gas Chromatography (GC)

-

Volatility assessment

-

Thermal stability evaluation

-

For related pyrimidine compounds, purification typically employs column chromatography with non-polar to moderately polar solvent systems such as petroleum ether:ethyl acetate mixtures .

Structural Analogs and Related Compounds

Comparison with Structural Analogs

Several structural analogs of 4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine were identified in the search results, providing context for understanding the compound's place within its chemical family:

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 4-(tert-butyl)-6-chloro-N,N-dimethylpyrimidin-2-amine | C₁₀H₁₆ClN₃ | Target compound |

| 4-chloro-N,6-dimethylpyrimidin-2-amine | C₆H₈ClN₃ | Lacks tert-butyl group; has methyl instead of dimethylamino |

| N-(tert-butyl)-6-chloropyrimidin-4-amine | C₈H₁₂ClN₃ | Substitution pattern differs with amino group at 4-position |

| 4-tert-butyl-N,N-dimethyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine | C₁₅H₂₇N₅ | Contains methylpiperazinyl instead of chloro group at 6-position |

These structural analogs share the core pyrimidine scaffold but differ in the nature and position of substituents . The comparison highlights how subtle structural modifications can potentially lead to significant differences in chemical properties and biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume